![molecular formula C24H27N5O4 B2462086 2-(4-(3-イソプロポキシプロピル)-1,5-ジオキソ-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-2(1H)-イル)-N-(p-トリル)アセトアミド CAS No. 1243064-82-5](/img/structure/B2462086.png)
2-(4-(3-イソプロポキシプロピル)-1,5-ジオキソ-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-2(1H)-イル)-N-(p-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物はDNAインターカレーション活性を持つため、がん治療の有望な候補です。研究者らは、HepG2、HCT-116、MCF-7など、さまざまながん細胞株に対する新規な[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体を設計、合成、評価しました。これらの誘導体は強力な抗がん活性を示し、化合物12dは最も効果的であることが明らかになりました。 HepG2細胞に対するIC50値は22.08 μM、HCT-116細胞に対するIC50値は27.13 μM、MCF-7細胞に対するIC50値は17.12 μMでした .
PCAF阻害
PCAF(p300/CBP関連因子)ブロモドメインを標的とすることは、がん治療の戦略として注目されています。 この化合物から誘導された強力なトリアゾロフタラジン阻害剤であるL-45は、PCAFを阻害する可能性を示しています .
抗菌および抗真菌活性
研究者らは、1,2,4-トリアゾロ[3,4-b][1,3,4]チアディアゾール骨格を含む35の新規キナゾリノン誘導体を設計しました。これらの誘導体には、本研究の対象化合物も含まれ、抗菌および抗真菌特性について評価されました。 さらなる研究でその有効性を調べる必要があります .
トリアゾロピリジン誘導体
簡便なワンポット合成法により、合成的に重要で生物学的に重要なトリアゾロピリジン誘導体が得られます。 本化合物は、さらなる最適化と調査のための貴重な出発点となる可能性があります .
DNA結合親和性
化合物12dは、DNAに対して高い結合親和性を示し、IC50値が35.33 μMで、ドキソルビシンと同等です。 12aや10cなどの他の誘導体も、良好なDNA結合親和性を示しています .
将来の設計のためのテンプレート
化合物12dはドキソルビシンほど活性はありませんが、より強力な抗がんアナログを設計するためのテンプレートとして役立つ可能性があります。 そのユニークな構造は、最適化と調査の機会を提供します .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, intercalate dna . This suggests that the compound might interact with its targets by inserting between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence the glucocorticoid metabolism pathway (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) and the map kinase signaling pathway (via p38 α map kinase inhibition) .
Result of Action
Similar compounds have shown anti-proliferative effects against various cancer cell lines . This suggests that the compound might exert cytotoxic effects, potentially making it useful in cancer therapy.
特性
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOSLTVGXOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)
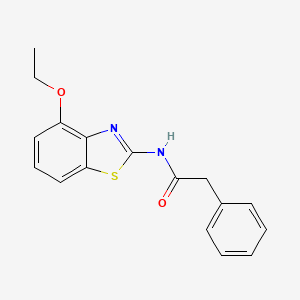
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
![2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B2462008.png)
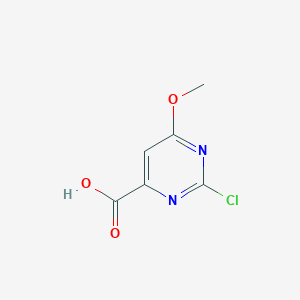
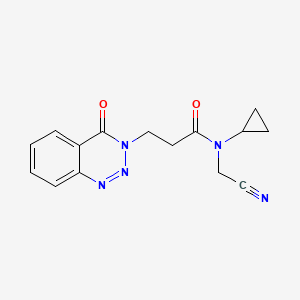
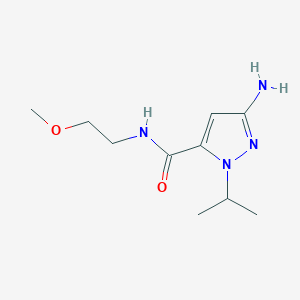
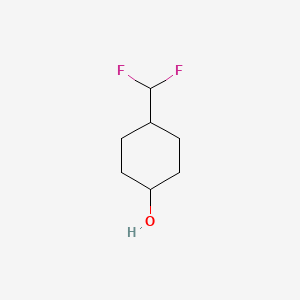
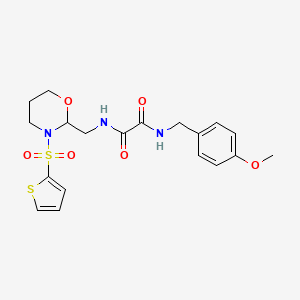
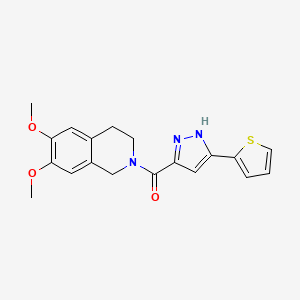

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2462022.png)
![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

